molecular formula C16H14BrN3O B5535592 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No. B5535592
M. Wt: 344.21 g/mol
InChI Key: HYWASCSFMBXZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves the inhibition of specific enzymes and proteins in the body. The compound has been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungal cells, and inflammatory cells. This inhibition leads to the death of these cells, thereby providing potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one have been studied extensively. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal cells, and reduce inflammation in the body. It has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one in lab experiments include its high purity, stability, and specificity. The compound is easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Investigation of the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Development of new synthesis methods to obtain the compound with higher yield and purity.
4. Investigation of the potential use of the compound in combination with other drugs for enhanced therapeutic effects.
5. Study of the mechanism of action of the compound in more detail to gain a better understanding of its therapeutic potential.
Conclusion:
In conclusion, 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a chemical compound that has shown potential applications in various fields of scientific research. The compound has been synthesized and studied extensively for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of the compound in humans and to investigate its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves the reaction of 3-bromobenzaldehyde and 5,6,7,8-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

The chemical compound 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has shown potential applications in various fields of scientific research. It has been studied for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. The compound has also been studied for its potential use in the treatment of neurological disorders.

properties

IUPAC Name

3-(3-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-11-5-3-4-10(8-11)13-9-18-20-15(13)19-14-7-2-1-6-12(14)16(20)21/h3-5,8-9,18H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWASCSFMBXZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

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